molecular formula C15H14N4O2 B11275186 N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide

N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide

Cat. No.: B11275186
M. Wt: 282.30 g/mol
InChI Key: FWRRKYGEMCGFBU-UHFFFAOYSA-N
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Description

N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide is an organic compound that belongs to the class of benzotriazole derivatives. Benzotriazoles are known for their diverse applications in various fields, including pharmaceuticals, agrochemicals, and materials science. The presence of the methoxyphenyl group and the benzotriazole moiety in this compound suggests potential biological and chemical activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide typically involves the condensation of 4-methoxyaniline with 1-methyl-1H-benzotriazole-5-carboxylic acid. The reaction is usually carried out in the presence of a coupling agent such as N,N’-dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions. The reaction mixture is stirred at room temperature for several hours, followed by purification through recrystallization or column chromatography .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, green chemistry approaches, such as the use of eco-friendly solvents and catalysts, can be employed to minimize environmental impact .

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide can undergo various chemical reactions, including:

    Oxidation: The methoxy group can be oxidized to form a hydroxyl group.

    Reduction: The nitro group, if present, can be reduced to an amine.

    Substitution: The benzotriazole ring can undergo nucleophilic substitution reactions.

Common Reagents and Conditions

Major Products

Scientific Research Applications

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. For example, it may inhibit the activity of certain kinases or proteases, leading to downstream effects on cellular pathways. The presence of the benzotriazole moiety allows for strong binding interactions with target proteins, enhancing its efficacy .

Comparison with Similar Compounds

Similar Compounds

  • N-(4-methoxyphenyl)-2-(4-(3-oxo-3-phenylprop-1-en-1-yl)phenoxy)acetamide
  • N-(4-methoxyphenyl)piperazine derivatives
  • 1-(4-methoxyphenyl)-5-methyl-N’-(2-oxoindolin-3-ylidene)-1H-1,2,3-triazole-4-carbohydrazide

Uniqueness

N-(4-methoxyphenyl)-1-methyl-1H-benzotriazole-5-carboxamide stands out due to its unique combination of the methoxyphenyl group and the benzotriazole moiety. This combination imparts distinct chemical and biological properties, making it a versatile compound for various applications. Its stability, ease of synthesis, and potential biological activities make it a valuable compound for further research and development .

Properties

Molecular Formula

C15H14N4O2

Molecular Weight

282.30 g/mol

IUPAC Name

N-(4-methoxyphenyl)-1-methylbenzotriazole-5-carboxamide

InChI

InChI=1S/C15H14N4O2/c1-19-14-8-3-10(9-13(14)17-18-19)15(20)16-11-4-6-12(21-2)7-5-11/h3-9H,1-2H3,(H,16,20)

InChI Key

FWRRKYGEMCGFBU-UHFFFAOYSA-N

Canonical SMILES

CN1C2=C(C=C(C=C2)C(=O)NC3=CC=C(C=C3)OC)N=N1

Origin of Product

United States

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